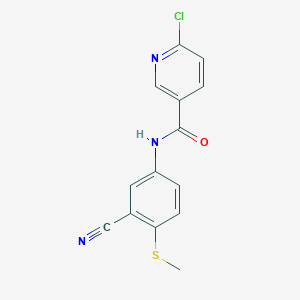
6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide (6-Cl-CNMPN) is an important synthetic compound that has been used in various scientific research applications over the years. It is an organosulfur compound with a unique structure that has been found to have various biochemical and physiological effects.
Scientific Research Applications
Molecular Conformations and Supramolecular Structures
- Molecular Conformations : The molecular conformations of various N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, including those similar to 6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide, have been studied. These compounds show a significant torsion of the pyridine ring relative to the amide group, influencing their supramolecular structures (Gomes et al., 2013).
Biological Activities and Potential Applications
- Inducers of Apoptosis : Certain N-phenyl nicotinamides, a class to which 6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide belongs, have been identified as potent inducers of apoptosis, especially in cancer research. These compounds have shown effectiveness in cancer cell growth inhibition assays (Cai et al., 2003).
- Antineoplastic Activities : Studies on various 6-substituted nicotinamides have revealed moderate antineoplastic activities, particularly against certain types of leukemia (Ross, 1967).
- Insecticidal and Fungicidal Activities : Novel N-substitutedphenyl-2-pyrazolylnicotinamides, related to 6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide, have shown significant insecticidal and fungicidal activities, indicating potential applications in agricultural chemistry (Shang et al., 2019).
Chemical Synthesis and Modification
- Synthesis Techniques : Research has been conducted on the synthesis of related compounds, such as 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, which can provide insights into the synthesis of 6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide (Jethmalani et al., 1996).
Potential for Agrochemical Applications
- Agrochemical Structures : Research into novel N-substitutedphenyl-2-pyrazolylnicotinamides, similar in structure to 6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide, indicates a potential for developing new agrochemical agents (Shang et al., 2019).
Environmental Impact and Sustainable Applications
- Sustainable Design : Research into nicotinamide derivatives, including those related to 6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide, focuses on sustainable synthesis and applications as environmentally friendly agrochemicals (Stachowiak et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of enabling novel research
Result of Action
The molecular and cellular effects of 6-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)nicotinamide’s action are currently unknown. As this compound is provided to early discovery researchers, it is expected that future research will shed light on these effects .
properties
IUPAC Name |
6-chloro-N-(3-cyano-4-methylsulfanylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-20-12-4-3-11(6-10(12)7-16)18-14(19)9-2-5-13(15)17-8-9/h2-6,8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXTDSCCBHVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide](/img/structure/B2799732.png)
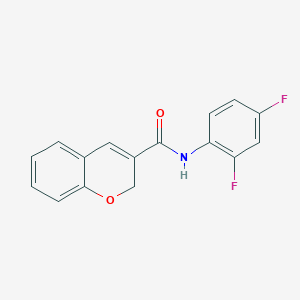
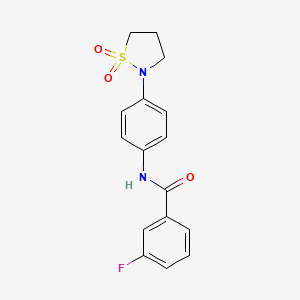
![2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2799736.png)
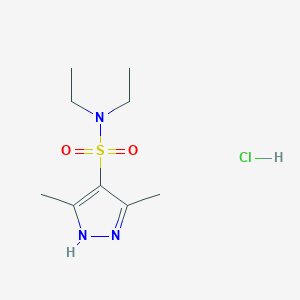
![5-(furan-2-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2799739.png)
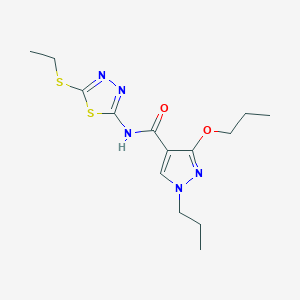
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)
![2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2799744.png)
![8-(azepan-1-ylsulfonyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2799749.png)
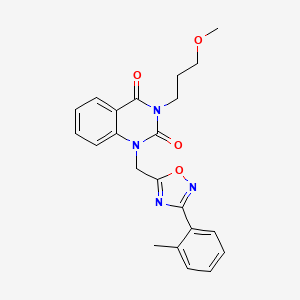
![4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2799752.png)
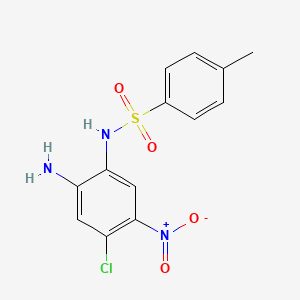
![1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2799755.png)